3,5-Dimethyl-4-nitrophenol
Overview
Description
3,5-Dimethyl-4-nitrophenol is an organic compound with the molecular formula C8H9NO3. It is a yellow crystalline solid with a distinct bitter taste. This compound is known for its limited solubility in water but is easily soluble in organic solvents such as ethanol and ether . It is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Nitrophenols, in general, are known to interact with various enzymes and proteins within the cell .
Mode of Action
Nitrophenols typically exert their effects through the donation of a proton from the phenolic hydroxyl group, which can disrupt cellular processes . The presence of the nitro group and the methyl groups may influence the compound’s interactions with its targets .
Biochemical Pathways
It is known that nitrophenols can interfere with cellular respiration and other metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,5-Dimethyl-4-nitrophenol are not well-studied. As a phenolic compound, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. Metabolism would likely occur in the liver, and excretion would likely be through the kidneys .
Result of Action
Nitrophenols are generally toxic and can cause cellular damage through oxidative stress and disruption of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its bioavailability and distribution within the body . Additionally, factors such as temperature and pH can influence the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dimethyl-4-nitrophenol typically involves the nitration of 3,5-dimethylphenol. The process begins with dissolving 3,5-dimethylphenol in a suitable solvent, such as methanol, and cooling the solution to 0°C. Sodium nitrate is then added portion-wise to the solution. After the reaction is complete, the mixture is poured into ice water, and the product is extracted using ethyl acetate. The organic layer is washed with sodium bicarbonate solution, dried over sodium sulfate, and purified by column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols.
Scientific Research Applications
3,5-Dimethyl-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3,5-Dimethylphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrophenol: Similar nitro group but lacks the methyl groups, affecting its solubility and reactivity.
2,4-Dimethyl-6-nitrophenol: Different substitution pattern, leading to variations in chemical properties.
Uniqueness: 3,5-Dimethyl-4-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and nitro groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3,5-dimethyl-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLPWOHLKRXZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201606 | |
Record name | 3,5-Xylenol, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5344-97-8 | |
Record name | 3,5-Xylenol, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-DIMETHYL-4-NITROPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Xylenol, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Xylenol, 4-nitro- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C349M8YZL4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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